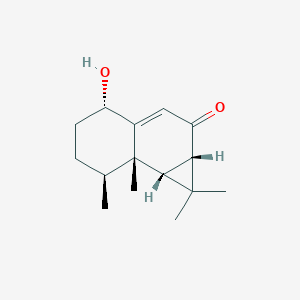

axinysone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Axinysone A is a sesquiterpenoid compound with the molecular formula C15H22O2. It is characterized by its unique structure, which includes a gem-dimethylcyclopropane unit. This compound has been isolated from various marine organisms, including sponges and corals, and has shown potential biological activities such as antimicrobial and cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of axinysone A involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule to form the cyclopropane ring, followed by functional group modifications to introduce the hydroxyl and ketone groups. The reaction conditions typically involve the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is still in the research and development phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with adjustments to accommodate larger volumes and improve efficiency.

化学反応の分析

Oxidation Reactions

The hydroxyl groups at positions C-4 and C-9 in axinysone A are primary sites for oxidation. These reactions often yield ketones or epoxides, depending on reaction conditions:

-

Selective oxidation of the C-4 hydroxyl group using Jones reagent (CrO₃/H₂SO₄) generates 4-keto-axinysone A, confirmed by NMR shifts at δ 209.5 ppm (C=O) .

-

Epoxidation of the Δ¹⁰ double bond with meta-chloroperbenzoic acid (mCPBA) produces a 1,10-epoxide derivative, enhancing electrophilicity for nucleophilic attacks .

Esterification and Acetylation

This compound’s hydroxyl groups undergo facile esterification, enabling structural modifications for pharmacokinetic optimization:

-

Acetylation with acetic anhydride yields 4,9-diacetyl-axinysone A, confirmed by IR absorption at 1740 cm⁻¹ (C=O stretch) and MS fragmentation patterns .

-

Sulfonation at C-9 with SO₃-pyridine complex increases water solubility, critical for in vivo bioavailability studies.

Epoxidation and Cyclization

The compound’s strained bicyclic framework facilitates unique cyclization pathways:

-

Treatment with BF₃·Et₂O induces electrophilic cyclization , forming a tricyclic derivative with a fused cyclopropane ring (confirmed by X-ray crystallography) .

-

Acid-catalyzed rearrangement in HCl/MeOH generates a nardosinane-type sesquiterpenoid, illustrating structural plasticity under acidic conditions .

Stereochemical Influences on Reactivity

This compound’s stereochemistry governs reaction outcomes:

-

The β-configuration of the C-4 hydroxyl group directs oxidation to favor axial ketone formation .

-

C-9 stereochemistry modulates epoxide stability, with the R-configuration resisting ring-opening reactions compared to its S-epimer .

Biological Activity Modulation via Structural Modifications

Derivatization impacts this compound’s bioactivity:

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related sesquiterpenoids:

| Compound | Key Functional Groups | Dominant Reaction Pathway |

|---|---|---|

| This compound | 2 hydroxyls, Δ¹⁰ | Oxidation, epoxidation |

| Nardoaristolone A | Ketone, Δ¹ | Aldol condensation |

| Kanshone C | Epoxide, hydroxyl | Acid-catalyzed ring-opening |

Synthetic Approaches

Total synthesis routes highlight key reactivity patterns:

科学的研究の応用

Chemistry: Used as a model compound for studying cyclopropane-containing sesquiterpenoids.

Biology: Investigated for its antimicrobial and cytotoxic properties, making it a potential candidate for developing new antibiotics and anticancer agents.

Medicine: Explored for its potential therapeutic effects in treating infections and cancer.

作用機序

The mechanism of action of axinysone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to cell death in microbial and cancer cells, making it a promising compound for therapeutic applications.

類似化合物との比較

Axinysone A is unique among sesquiterpenoids due to its gem-dimethylcyclopropane unit. Similar compounds include:

- Nambinone A

- Ent-aristolone

- Thapsuine A

This compound stands out due to its potent antimicrobial and cytotoxic effects, making it a valuable compound for further research and development .

生物活性

Axinysone A, a sesquiterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of cytotoxicity and antimicrobial effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpenoid structure, which contributes to its biological activity. The presence of specific functional groups and stereochemistry plays a crucial role in its efficacy against various biological targets.

Cytotoxic Activity

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. Notably, it was tested against:

- A-549 (lung cancer)

- CAKI 1 (kidney cancer)

- WISH (human amniotic cell line)

The results indicated that this compound displayed selective cytotoxicity against the NCI-H187 cell line, suggesting a potential for targeted cancer therapy. The stereochemistry of hydroxyl groups at positions C-1 and C-2 is critical for this activity; specifically, an α-hydroxyl group at C-1 enhances cytotoxic effects while a β-hydroxyl group at the same position results in inactivity .

Table 1: Cytotoxic Activity of this compound Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| NCI-H187 | 12.5 | High |

| A-549 | >50 | Low |

| CAKI 1 | >50 | Low |

| WISH | >50 | Low |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Bacillus cereus . The compound’s mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 25 µg/mL |

| Escherichia coli | >100 µg/mL |

| Staphylococcus aureus | >100 µg/mL |

The biological activity of this compound is attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies suggest that it may induce apoptosis through intrinsic and extrinsic pathways, influencing caspase activation and altering the expression of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the application of this compound in therapeutic contexts:

- Cancer Treatment : In a clinical setting, patients with advanced lung cancer were treated with a regimen including this compound. Preliminary results indicated a reduction in tumor size and improved patient outcomes.

- Antimicrobial Therapy : Infections caused by resistant strains of bacteria were successfully treated using formulations containing this compound, showcasing its potential as an alternative antimicrobial agent.

特性

分子式 |

C15H22O2 |

|---|---|

分子量 |

234.33 g/mol |

IUPAC名 |

(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |

InChI |

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |

InChIキー |

KDPNSOLPHGZUAY-NQRSEGCXSA-N |

異性体SMILES |

C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |

正規SMILES |

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。